An aromatic KETONE that forms the core molecule of CHALCONES.
Cinnamoylbenzene
CAS No.:
Cat. No.: VC13341160
Molecular Formula: C15H12O
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H12O |
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Molecular Weight | 208.25 g/mol |
IUPAC Name | 1,3-diphenylprop-2-en-1-one |
Standard InChI | InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H |
Standard InChI Key | DQFBYFPFKXHELB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Introduction
Structural Characteristics of Cinnamoylbenzene
Molecular Architecture
Cinnamoylbenzene is postulated to consist of a benzene ring (C₆H₅) bonded to a cinnamoyl group (C₆H₅-CH=CH-CO-). This configuration arises from the substitution of the hydroxyl group in cinnamic acid (C₆H₅-CH=CH-COOH) with a phenyl group, forming a ketone derivative. The resulting structure, (E)-3-phenyl-1-phenylprop-2-en-1-one, can be represented as:
The trans (E) isomer is expected to dominate due to steric and electronic stabilization, consistent with trends observed in cinnamaldehyde and cinnamic acid .
Spectroscopic Signatures
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IR Spectroscopy: A strong absorption band near 1,680 cm⁻¹ would indicate the presence of the conjugated carbonyl group (C=O). Stretching vibrations for the aromatic C=C and trans-vinyl C-H bonds would appear at ~1,600 cm⁻¹ and 970 cm⁻¹, respectively .
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NMR Spectroscopy:
Synthetic Methodologies
Friedel-Crafts Acylation
A plausible route involves the Friedel-Crafts acylation of benzene using cinnamoyl chloride (C₆H₅-CH=CH-COCl) in the presence of a Lewis catalyst (e.g., AlCl₃):
This method mirrors the synthesis of aromatic ketones but requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride .
Knoevenagel Condensation
An alternative approach employs the Knoevenagel reaction between benzaldehyde (C₆H₅CHO) and phenylacetic acid (C₆H₅CH₂COOH) under basic conditions:
This route emphasizes the formation of the α,β-unsaturated carbonyl system .
Physicochemical Properties
The increased molecular weight and aromaticity of cinnamoylbenzene relative to cinnamic acid contribute to its higher melting and boiling points.
Functional Applications and Research Findings
Antimicrobial Activity
Cinnamoyl-substituted compounds, such as methyl 6-O-cinnamoyl-α-d-mannopyranoside, exhibit notable antifungal properties . By analogy, cinnamoylbenzene may disrupt microbial cell membranes via hydrophobic interactions, though empirical studies are needed to confirm this hypothesis.
Materials Science
Cinnamaldehyde derivatives are employed as corrosion inhibitors for steel . The conjugated π-system of cinnamoylbenzene could adsorb onto metal surfaces, forming protective films. Electrochemical impedance spectroscopy (EIS) studies would be required to quantify efficacy.
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure cinnamoylbenzene.
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Biological Screening: Evaluating anticancer, antiviral, and anti-inflammatory activities in vitro.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and spectroscopic behavior.
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